Cas no 56432-02-1 (Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine)

Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine structure
56432-02-1 structure
Product Name:Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine
CAS-nummer:56432-02-1
MF:C20H27N10O16P3
MW:756.407065629959
CID:370045
PubChem ID:3035419
Update Time:2025-04-19

Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine Chemische en fysische eigenschappen

Naam en identificatie

    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen p
    • [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • Adenosine3'-(tetrahydrogen triphosphate), P''&reg
    • 5'-ester with adenosine
    • ApppA
    • Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine
    • 56432-02-1
    • P(1),(P3)-Bis(5'-adenosyl)triphosphate
    • DTXSID20204987
    • Adenosine 3'-(tetrahydrogen triphosphate), 3'-5'-ester with adenosine
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate
    • Inchi: 1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(43-19)2-41-47(35,36)45-49(39,40)46-48(37,38)44-14-7(1-31)42-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
    • InChI-sleutel: IZPYLEWCCHQWIA-XPWFQUROSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]1O)N1C=NC2C(N)=NC=NC1=2

Berekende eigenschappen

  • Exacte massa: 756.082
  • Monoisotopische massa: 756.082
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 24
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1240
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _7.2
  • Topologisch pooloppervlak: 387Ų

Experimentele eigenschappen

  • PSA: 416.87000
  • LogboekP: -1.40100
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.